Alteminostat

HDAC inhibitor Cancer epigenetics HDAC1 potency

Alteminostat (CKD-581) is an investigational pan-HDAC inhibitor with a unique dual-isoform profile: sub-nanomolar HDAC1 (IC50=0.50 nM) and potent HDAC6 (IC50=2.62 nM) inhibition. Unlike Panobinostat, Vorinostat, or Ricolinostat, its distinct DACT3-mediated Wnt/β-catenin pathway suppression cannot be substituted. Clinically validated with 70% ORR in relapsed multiple myeloma combination therapy and no cardiac AEs. The definitive chemical probe for Wnt/β-catenin research in hematologic malignancies and HDAC isoform-dissection studies. Sourced at ≥98% purity for translational drug discovery and xenograft efficacy models.

Molecular Formula C27H36N6O3
Molecular Weight 492.6 g/mol
CAS No. 1246374-97-9
Cat. No. B605352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlteminostat
CAS1246374-97-9
SynonymsAlteminostat; 
Molecular FormulaC27H36N6O3
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C
InChIInChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34)
InChIKeyYEQGPOVCXMZUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alteminostat (CKD-581) CAS 1246374-97-9: A Broad-Spectrum Pan-HDAC Inhibitor for Hematologic Malignancy Research


Alteminostat (also known as CKD-581) is an investigational, hydroxamate-based, small-molecule pan-histone deacetylase (HDAC) inhibitor [1]. It is characterized by its potent, broad-spectrum activity against class I and class II HDAC isoforms, leading to the hyperacetylation of both nuclear histones and cytoplasmic α-tubulin [2]. Alteminostat has been under investigation in multiple clinical trials for the treatment of hematologic malignancies, specifically relapsed or refractory multiple myeloma and lymphoma, both as a single agent and in combination therapies [3]. Its development as a parenteral therapeutic candidate is supported by a distinct pharmacological profile, including a unique mechanism of action via the Wnt/β-catenin pathway [4].

Why Alteminostat (CKD-581) Cannot Be Replaced by Other Pan-HDAC or HDAC6-Selective Inhibitors


Substituting Alteminostat with another pan-HDAC inhibitor (e.g., Panobinostat, Vorinostat) or an HDAC6-selective inhibitor (e.g., Ricolinostat) is not scientifically justified due to its unique and potent dual-isoform inhibition profile, distinct molecular mechanism of action, and demonstrated clinical safety and efficacy in specific combination regimens. Alteminostat exhibits a unique potency spectrum, with sub-nanomolar IC50 values for HDAC1 (0.50 nM) and single-digit nanomolar potency for HDAC6 (2.62 nM) [1], which differentiates it from both broad-spectrum agents and selective inhibitors. Furthermore, its therapeutic effect is mediated through a distinct pathway, namely the DACT3-mediated downregulation of Wnt/β-catenin signaling [2], a mechanism not fully recapitulated by other HDAC inhibitors. Finally, its clinical development has demonstrated a favorable safety profile and significant activity in combination therapy (e.g., 70% overall response rate in relapsed multiple myeloma with lenalidomide/dexamethasone) [3], making it a unique research tool and drug candidate that cannot be interchanged with other compounds in its class.

Quantitative Differentiation of Alteminostat (CKD-581) Against Key Comparators in HDAC Inhibition


Unmatched Sub-Nanomolar Potency Against HDAC1 vs. Clinically-Advanced Pan-HDAC Inhibitors

Alteminostat demonstrates a significantly higher potency against the class I isoform HDAC1 compared to clinically-approved pan-HDAC inhibitors like Panobinostat and Vorinostat. This superior potency at the target level may translate to a different therapeutic index or efficacy profile, providing a clear justification for its selection in research focused on class I HDAC-driven malignancies [1].

HDAC inhibitor Cancer epigenetics HDAC1 potency

Differential Dual-Inhibition Profile: Balancing Class I and HDAC6 Activity vs. Selective Inhibitors

Unlike the selective HDAC6 inhibitor Ricolinostat (ACY-1215), which spares class I HDACs, Alteminostat provides a balanced dual-inhibition of both class I HDACs and HDAC6. While Ricolinostat is 10-12 fold selective for HDAC6 (IC50 = 5 nM) over HDAC1/2/3 (IC50s = 48-58 nM) , Alteminostat potently inhibits both HDAC1 (IC50 = 0.50 nM) and HDAC6 (IC50 = 2.62 nM) [1]. This 'dual-target' profile, which simultaneously impacts nuclear histone acetylation (via class I) and cytoplasmic α-tubulin acetylation (via HDAC6) [2], may confer a distinct and potentially synergistic anti-tumor effect not achievable with a selective inhibitor, and differentiates it from broad pan-inhibitors with lower potency.

HDAC6 inhibitor Dual inhibition Selectivity profile

Unique Molecular Mechanism: DACT3-Mediated Wnt/β-Catenin Pathway Inhibition

Alteminostat's anti-cancer activity is mechanistically linked to the upregulation of the dishevelled binding antagonist of β-catenin 3 (DACT3), leading to the downregulation of the Wnt/β-catenin signaling pathway [1]. This is a distinct mechanism not described for many other pan-HDAC inhibitors. In multiple myeloma cells, Alteminostat treatment decreased the expression of c-Myc and β-catenin, key downstream targets of this pathway, and enhanced markers of apoptosis (cleaved caspase-3) and cell cycle arrest (p53, p21) while downregulating anti-apoptotic BCL-2 family proteins [1]. This specific signaling pathway engagement is a key differentiator for researchers investigating epigenetic modulation of Wnt signaling in hematologic cancers.

Wnt/β-catenin pathway DACT3 Mechanism of action

Clinical Proof-of-Concept in Relapsed/Refractory Multiple Myeloma (MM): High ORR in Combination Therapy

In a Phase 1 clinical trial, Alteminostat combined with lenalidomide and dexamethasone demonstrated substantial clinical activity in patients with previously treated multiple myeloma, achieving an overall response rate (ORR) of 70% [1]. This included 10% stringent complete response (sCR), 10% complete response (CR), and 20% very good partial response (VGPR) [1]. The median duration of response was 236 days, and median progression-free survival (PFS) was 232 days [1]. This level of efficacy in a heavily pre-treated population provides a strong, clinically-relevant benchmark that differentiates Alteminostat from other investigational HDAC inhibitors lacking similar patient data.

Multiple myeloma Clinical trial Combination therapy

Favorable Cardiac Safety Profile: Absence of Cardiac AEs in Phase 1 Combination Trial

A key differentiator in the clinical development of Alteminostat is its observed safety profile, particularly regarding cardiac toxicity. In the Phase 1 study combining Alteminostat with lenalidomide and dexamethasone in relapsed multiple myeloma patients, no adverse events related to cardiac disorder were observed [1]. This is a notable finding, as cardiotoxicity, including QT prolongation, is a well-documented class-effect of several other hydroxamate-based HDAC inhibitors like Panobinostat and Vorinostat [2]. This improved safety margin may allow for better patient tolerability and potentially wider therapeutic windows in clinical and research settings.

Cardiotoxicity Safety profile HDAC inhibitor safety

Primary Research and Development Applications for Alteminostat (CKD-581) Based on Its Differentiated Profile


Investigating Dual Class I/HDAC6 Inhibition in Lymphoma and Myeloma Models

Alteminostat is the tool of choice for researchers investigating the therapeutic hypothesis that simultaneous, potent inhibition of class I HDACs and HDAC6 yields superior anti-tumor activity in hematologic malignancies compared to selective inhibitors. Its unique IC50 profile (e.g., HDAC1 = 0.50 nM, HDAC6 = 2.62 nM) [1] makes it ideal for in vitro and in vivo studies (e.g., xenograft models [2]) designed to dissect the specific contributions of each isoform class to efficacy and toxicity.

Elucidating the Wnt/β-Catenin Signaling Axis as a Target in Hematologic Cancers

Researchers focused on the Wnt/β-catenin pathway in multiple myeloma or T-cell lymphoma should select Alteminostat as a chemical probe due to its distinct mechanism of action. Treatment with Alteminostat has been shown to upregulate DACT3 and consequently downregulate the oncogenic Wnt/β-catenin pathway, providing a specific tool to validate the pathway's role in cell proliferation and survival in these cancers [3].

Translational Research Requiring a Clinically-Vetted Pan-HDAC Inhibitor with a Favorable Safety Signal

For drug discovery programs aiming to advance novel combination regimens for multiple myeloma, Alteminostat offers a compelling starting point. Its demonstrated clinical activity (70% ORR in combination with lenalidomide/dexamethasone) [4] and the absence of cardiac AEs in early trials [4] provide a higher level of confidence for translational studies focused on optimizing efficacy while minimizing the class-associated cardiotoxicity seen with other agents like Panobinostat.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alteminostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.